molecular formula C8H19O4P B035927 Octyl dihydrogen phosphate CAS No. 3991-73-9

Octyl dihydrogen phosphate

Cat. No.: B035927
CAS No.: 3991-73-9
M. Wt: 210.21 g/mol
InChI Key: WRKCIHRWQZQBOL-UHFFFAOYSA-N
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Description

Octyl dihydrogen phosphate (CAS 3991-73-9), also known as monooctyl phosphate, is an organophosphorus compound with the molecular formula C₈H₁₉O₄P and a molecular weight of 210.21 g/mol . It is structurally characterized by a single octyl chain (C₈H₁₇) esterified to a phosphate group (H₂PO₄). This compound is used in niche applications, such as soldering fluxes, chemical intermediates, and laboratory reagents . Its IUPAC name is phosphoric acid, monooctyl ester, and it is registered under EINECS 223-638-3 and MDL number MFCD00235968 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl dihydrogen phosphate can be synthesized through the reaction of octanol with phosphoric acid. The reaction typically involves heating octanol and phosphoric acid under reflux conditions to produce this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors where octanol and phosphoric acid are continuously fed into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .

Chemical Reactions Analysis

Types of Reactions: Octyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Octyl dihydrogen phosphate serves as a reagent in organic synthesis, particularly in the formation of esters through esterification reactions. Its ability to undergo hydrolysis and oxidation makes it valuable in producing phosphoric acid derivatives and other organic compounds .

Biological Research

In biological contexts, this compound is utilized as a surfactant and emulsifier. It aids in the preparation of biological samples by reducing surface tension, facilitating the emulsification of hydrophobic compounds, which is essential for various biochemical assays .

Pharmaceutical Formulations

This compound plays a crucial role in drug delivery systems where it acts as a solubilizing agent. Its unique structure allows it to enhance the bioavailability of poorly soluble drugs, making it beneficial in pharmaceutical formulations .

Lubricants and Plasticizers

This compound is employed in the formulation of lubricants and plasticizers due to its excellent thermal stability and low volatility. These characteristics make it suitable for high-performance applications, including automotive and industrial machinery .

Hydraulic Fluids

As an additive in hydraulic fluids, this compound improves fluid performance by enhancing lubrication properties and thermal stability, which is critical for machinery operating under high pressure and temperature conditions .

Case Study 1: Use in Drug Formulation

In a study published in Organic Letters, this compound was evaluated for its effectiveness in enhancing the solubility of a poorly soluble drug compound. The results indicated a significant improvement in drug release profiles when this compound was included in the formulation, demonstrating its potential as a critical component in pharmaceutical development .

Case Study 2: Application in Lubricants

Research conducted by Modro et al. highlighted the incorporation of this compound into lubricant formulations for automotive applications. The study found that lubricants containing this compound exhibited superior thermal stability and reduced wear compared to traditional formulations, underscoring its value in industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Octyl dihydrogen phosphate C₈H₁₉O₄P 210.21 3991-73-9 Monoester: one octyl chain bonded to a phosphate group (H₂PO₄) .
2-Ethylhexyl phosphate C₈H₁₉O₄P 210.21 12645-31-7 Branched alkyl chain (2-ethylhexyl) with mono- and di-ester mixtures .
Diphenyl octyl phosphate C₂₀H₂₇O₄P 362.40 1241-94-7 Two phenyl groups and one octyl group esterified to phosphate; used as a plasticizer .
Aluminium dihydrogen phosphate AlH₆O₁₂P₃ 317.94 13530-50-2 Inorganic salt with aluminium cations and phosphate anions; industrial coatings .
Octyl isopropylphosphonate C₁₁H₂₅O₃P 236.28 108506-63-4 Phosphonate derivative with isopropyl and octyl groups (P=O bond) .

Functional Group Analysis

  • This compound: Contains a monoesterified phosphate group (H₂PO₄⁻), enabling moderate acidity and surfactant properties .
  • 2-Ethylhexyl phosphate: A mixture of mono- and di-esters, offering enhanced solubility in nonpolar solvents due to branched alkyl chains .
  • Diphenyl octyl phosphate : Aromatic phenyl groups increase thermal stability, making it suitable as a flame retardant .
  • Aluminium dihydrogen phosphate: Inorganic nature provides high thermal resistance, used in refractory materials .

Application Comparison

Compound Name Primary Applications Key Advantages
This compound Soldering fluxes, chemical synthesis intermediates . Moderate reactivity, liquid form at room temperature .
2-Ethylhexyl phosphate Surfactants, lubricant additives, corrosion inhibitors . Branched structure enhances solubility in organic matrices .
Diphenyl octyl phosphate Plasticizers, flame retardants in polymers . High thermal stability (>200°C), low volatility .
Aluminium dihydrogen phosphate Binder in ceramics, coatings, and fire-resistant materials . Inorganic stability, high melting point (>500°C) .
Octyl isopropylphosphonate Solvent extraction agent for metal ions . Strong chelation with transition metals due to phosphonate group .

Physical and Chemical Properties

Property This compound 2-Ethylhexyl Phosphate Diphenyl Octyl Phosphate Aluminium Dihydrogen Phosphate
Physical State Liquid Liquid Viscous liquid Powder
Solubility Partially soluble in water Soluble in organics Insoluble in water Water-soluble
Thermal Stability Moderate (~150°C) Moderate (~180°C) High (>200°C) Very high (>500°C)
Acidity (pKa) ~1.5–2.5 (estimated) Similar to monoesters Non-acidic Strongly acidic

Market and Industrial Relevance

  • Aluminium dihydrogen phosphate dominates industrial markets (e.g., ceramics, refractories) with a projected CAGR of 4.5% (2024–2030) .
  • Diphenyl octyl phosphate is critical in plastics manufacturing, driven by demand for flame-retardant materials .

Biological Activity

Octyl dihydrogen phosphate (ODHP), also known as monooctyl phosphate, is an organophosphate compound with the chemical formula C8H19O4P\text{C}_8\text{H}_{19}\text{O}_4\text{P} and a CAS number of 3991-73-9. This compound is primarily utilized in various industrial applications, including as a plasticizer and surfactant. Understanding its biological activity is crucial due to its potential implications in environmental and human health.

  • Molecular Weight : 210.208 g/mol
  • Density : 1.129 g/cm³
  • Boiling Point : 328.4 °C at 760 mmHg
  • Flash Point : 152.4 °C
  • LogP (Octanol-Water Partition Coefficient) : 2.456, indicating moderate hydrophobicity .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as a surfactant and its interaction with biological membranes. The following sections detail specific findings from various studies.

Toxicological Studies

  • Acute Toxicity : Research indicates that ODHP can cause significant irritation to the skin and eyes upon contact. Its corrosive nature suggests that safety measures are essential when handling this compound .
  • Chronic Exposure Effects : Long-term exposure studies have shown potential neurotoxic effects similar to other organophosphates, raising concerns about its use in consumer products .
  • Environmental Impact : ODHP has been detected in various environmental matrices, suggesting it may contribute to ecological toxicity, particularly in aquatic systems where it can disrupt endocrine functions in wildlife .

Case Study 1: Dermal Irritation Assessment

A study conducted by Chen et al. (2008) evaluated the dermal irritation potential of ODHP on laboratory animals. The results showed that exposure led to significant erythema and edema, indicating a high irritation potential .

Case Study 2: Neurotoxicity Investigation

Research by Jacob et al. (1990) focused on the neurotoxic effects of ODHP on rat models. The findings suggested that prolonged exposure resulted in behavioral changes consistent with neurotoxic damage, including alterations in locomotion and increased anxiety-like behaviors .

The biological activity of ODHP is primarily mediated through its interaction with phospholipid membranes, leading to altered membrane fluidity and permeability. This change can affect cellular signaling pathways and enzyme activities, contributing to its toxicological profile.

Table 1: Summary of Biological Activities

Activity Type Description
Acute ToxicityCauses skin and eye irritation; corrosive properties noted
Chronic ToxicityPotential neurotoxic effects observed with prolonged exposure
Environmental ToxicityDetected in aquatic environments; endocrine disruption potential
Mechanism of ActionAlters membrane fluidity; affects cellular signaling and enzyme activities

Q & A

Q. Basic: What are the established synthesis routes for Octyl dihydrogen phosphate, and how can purity be optimized for research applications?

This compound is typically synthesized via esterification of phosphoric acid with 1-octanol under controlled acidic conditions. Purification methods include solvent extraction, recrystallization, or column chromatography to remove unreacted precursors and byproducts. Techniques like thin-layer chromatography (TLC) or HPLC can monitor purity . For high-purity grades (>98%), repeated crystallization in non-polar solvents (e.g., hexane) is recommended.

Q. Basic: Which analytical techniques are critical for characterizing this compound's structural and physicochemical properties?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm esterification and identify impurities.
  • FTIR for detecting P=O (1230–1250 cm⁻¹) and P–O–C (1050–950 cm⁻¹) bonds.
  • Mass spectrometry (HRMS) for molecular ion validation (C₈H₁₉O₄P, [M-H]⁻ at m/z 210.1).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Q. Advanced: How can this compound be integrated into experimental designs studying metal ion chelation or organic phase interactions?

Use factorial design to evaluate variables like pH, concentration, and solvent polarity. For chelation studies, conduct titration experiments with UV-Vis spectroscopy or isothermal titration calorimetry (ITC). In biphasic systems, measure partition coefficients (LogP) using octanol-water assays . Response surface methodology (RSM) can optimize conditions for maximum interaction efficiency .

Q. Advanced: How should researchers resolve discrepancies in reported solubility data for this compound across solvents?

Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., ethanol, water) solvents under controlled humidity and temperature. Compare results with computational solubility predictions (e.g., COSMO-RS). Validate findings via peer-reviewed reproducibility studies, noting solvent grade and measurement protocols .

Q. Advanced: What methodologies are recommended for toxicological profiling of this compound in environmental systems?

Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀) and biodegradation studies (e.g., OECD 301F). Use LC-MS/MS to track degradation metabolites. For human health risk assessment, employ in vitro models (e.g., HepG2 cells) to study cytotoxicity and oxidative stress markers .

Q. Basic: What storage conditions prevent degradation of this compound in long-term studies?

Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 4°C. Avoid moisture and light exposure. Regularly validate stability via HPLC or ³¹P NMR. Desiccants like silica gel can mitigate hydrolysis .

Q. Advanced: What role does this compound play in surfactant or catalyst design, and how is performance quantified?

As an anionic surfactant, its critical micelle concentration (CMC) can be measured via surface tension assays. In catalysis, evaluate efficiency in esterification or hydrolysis reactions using turnover frequency (TOF) calculations. Synchrotron X-ray scattering can characterize micelle nanostructures .

Q. Advanced: What experimental approaches elucidate interactions between this compound and biomolecules like proteins?

  • Fluorescence quenching to study binding affinity with serum albumin.
  • Molecular docking simulations (AutoDock Vina) to predict binding sites.
  • Circular dichroism (CD) to assess conformational changes in enzymes .

Q. Advanced: Which models assess the environmental persistence of this compound in aquatic systems?

Apply EPI Suite for biodegradability predictions. Conduct microcosm studies with sediment-water systems, tracking half-life via ³¹P NMR. Compare with structurally similar organophosphates (e.g., methyl parathion) to infer degradation pathways .

Q. Advanced: How can response surface methodology (RSM) optimize this compound in multi-component formulations?

Design a central composite design (CCD) with factors like pH, temperature, and co-solvent ratio. Use ANOVA to identify significant interactions. For example, in emulsion formulations, optimize droplet size (DLS) and zeta potential for stability .

Q. Notes

  • For structural analogs, cross-reference with diphenyl phosphate ( ) and ammonium dihydrogen phosphate ( ) for methodological insights.

Properties

IUPAC Name

octyl dihydrogen phosphate
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InChI

InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)
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InChI Key

WRKCIHRWQZQBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19O4P
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DSSTOX Substance ID

DTXSID4058605
Record name Monooctyl phosphate
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Molecular Weight

210.21 g/mol
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Physical Description

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.
Record name OCTYL ACID PHOSPHATE
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CAS No.

39407-03-9, 3991-73-9
Record name OCTYL ACID PHOSPHATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate
S-(cyanomethyl) carbamothioate
S-(cyanomethyl) carbamothioate
Octyl dihydrogen phosphate

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